TAS2R14 agonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAS2R14 agonist-1 is a compound that activates the bitter taste receptor TAS2R14, which is a member of the G protein-coupled receptor family. This receptor is known for its ability to detect a wide range of bitter-tasting compounds and is expressed in various tissues beyond the taste buds, including the lungs, heart, and gastrointestinal tract .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAS2R14 agonist-1 typically involves a structure-based modeling approach starting from known agonists like flufenamic acid. The process includes molecular modeling, chemical synthesis, and in vitro profiling to design new agonists with improved potency . The reaction conditions often involve standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
TAS2R14 agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
TAS2R14 agonist-1 has a wide range of scientific research applications:
Chemistry: Used to study the structure-activity relationships of bitter taste receptors.
Biology: Investigates the physiological roles of TAS2R14 in various tissues.
Industry: May be used in the development of flavor enhancers or bitter taste masking agents.
Wirkmechanismus
TAS2R14 agonist-1 exerts its effects by binding to the TAS2R14 receptor, which triggers a signaling cascade involving G proteins. This leads to the activation of downstream molecules such as phospholipase C β2 and transient receptor potential channel melastatin 5, resulting in various cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flufenamic Acid: A known TAS2R14 agonist with anti-inflammatory properties.
Aristolochic Acid: Another TAS2R14 agonist with distinct binding properties.
Piperine: A compound that also activates TAS2R14 and is found in black pepper.
Uniqueness
TAS2R14 agonist-1 is unique due to its high potency and specificity for the TAS2R14 receptor. It has been designed through a structure-based approach to optimize its interaction with the receptor, making it a valuable tool for studying the physiological roles of TAS2R14 and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H9F6N5 |
---|---|
Molekulargewicht |
373.26 g/mol |
IUPAC-Name |
N-[2-(2H-tetrazol-5-yl)phenyl]-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H9F6N5/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-12-4-2-1-3-11(12)13-23-25-26-24-13/h1-7,22H,(H,23,24,25,26) |
InChI-Schlüssel |
NATAYMPNRLKDFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.